Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
CAS No.: 1470372-59-8
Cat. No.: VC2600106
Molecular Formula: C48H67NO5PPdS-
Molecular Weight: 907.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1470372-59-8 |
|---|---|
| Molecular Formula | C48H67NO5PPdS- |
| Molecular Weight | 907.5 g/mol |
| IUPAC Name | dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
| Standard InChI | InChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
| Standard InChI Key | QUEIWHJXJNGIMT-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Introduction
Chemical Identity and Structure
Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is identified by the CAS Registry Number 1470372-59-8, commonly known in scientific literature as BrettPhos Pd G3 or BrettPhos Palladacycle Generation 3 . The compound's molecular formula is C48H66NO5PPdS with a molecular weight of 906.5 daltons . The structure features a palladium(II) center coordinated to multiple ligands that contribute to its distinct catalytic properties. The complex contains a methanesulfonate group (MsO-) bound to the palladium center, along with a sophisticated bidentate ligand system comprising phosphine and amine donor groups .
Structural Components
The compound's structure can be dissected into several key components that contribute to its unique catalytic properties:
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A palladium(II) metal center that serves as the active catalytic site
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A methanesulfonate (MsO-) group coordinated to the palladium
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A phosphine ligand containing dicyclohexyl groups that provide steric bulk
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A biphenyl framework featuring methoxy substituents at positions 3 and 6
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Tri-isopropyl groups at positions 2', 4', and 6' of the biphenyl unit
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An aminobiphenyl moiety that coordinates to the palladium through both the amino group and the aryl carbon
Physical and Chemical Properties
The physical and chemical properties of Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) are summarized in the following table:
| Package Size | Price (Euros) | Supplier Reference |
|---|---|---|
| 100 mg | 63.00 € | |
| 250 mg | 105.00 € | |
| 500 mg | 177.00 € | |
| 1 g | 417.00 € | |
| 2 g | 546.00 € | |
| 5 g | Inquiry required | |
| 10 g | 2,140.00 € |
These pricing structures reflect the compound's specialized nature and the precision required in its synthesis, contributing to its value in research and industrial applications.
Catalytic Properties and Applications
Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) functions as a highly effective catalyst in various organic transformations, particularly in cross-coupling reactions . Its design exemplifies the careful balance of steric and electronic properties required for efficient catalysis in challenging synthetic contexts.
Cross-Coupling Reactions
The compound is particularly noted for its catalytic activity in:
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Suzuki-Miyaura cross-coupling reactions for C-C bond formation
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Heck reactions for vinylation of aryl halides
These reactions are foundational in modern synthetic organic chemistry, forming the backbone of pharmaceutical synthesis, materials science, and fine chemical production.
Structural Features Contributing to Catalytic Activity
The compound's exceptional catalytic activity stems from several structural features:
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The bulky dicyclohexylphosphino and tri-isopropyl groups create a sterically demanding environment around the palladium center, which enhances selectivity in coupling reactions and facilitates the coordination of substrates in specific orientations
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The methoxy groups on the biphenyl framework influence the electronic properties of the complex, potentially enhancing both the stability of the catalyst and its activity
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The combination of phosphine and amine donor groups provides a unique coordination environment for the palladium, stabilizing various oxidation states during the catalytic cycle
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The methanesulfonate group serves as a labile ligand that can be displaced during the catalytic cycle, creating an open coordination site for substrate binding
Advantages Over Earlier Generation Catalysts
As a third-generation Buchwald precatalyst, this compound likely shares advantages with similar compounds in this class, including:
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Enhanced stability to air, moisture, and thermal conditions
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Improved solubility in common organic solvents
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Rapid generation of the active catalytic species under reaction conditions
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High turnover numbers and turnover frequencies
Structure-Activity Relationship
Role of Phosphine Ligand
The dicyclohexylphosphino moiety serves multiple crucial functions in the catalyst:
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It provides electron density to the palladium center through σ-donation
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The bulky cyclohexyl groups create steric pressure that can accelerate certain steps in the catalytic cycle, particularly reductive elimination
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The phosphine-palladium bond strength is optimized to allow necessary ligand dynamics during catalysis while maintaining catalyst stability
Aminobiphenyl Component
The 2'-amino-1,1'-biphenyl-2-yl group forms a critical chelate with the palladium center:
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The coordination of both the amine nitrogen and the aryl carbon to palladium creates a stable five-membered metallacycle
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This chelation stabilizes the palladium center during various stages of the catalytic cycle
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The aminobiphenyl unit can undergo conformational changes that accommodate the geometric requirements of different steps in the catalytic process
Comparison with Related Catalysts
Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) belongs to a family of advanced palladium precatalysts that have revolutionized cross-coupling chemistry.
Relationship to Other Buchwald Precatalysts
This compound shares similarities with other third-generation Buchwald precatalysts such as XPhos Pd G3, RuPhos Pd G3, and t-BuXPhos Pd G3. The common features across this family include:
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A palladium center stabilized by a bidentate ligand system
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A labile group (such as methanesulfonate) that creates an active site during catalysis
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Bulky phosphine ligands that control the steric environment around the metal center
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Strategic placement of electron-donating or withdrawing groups to fine-tune electronic properties
Distinctive Properties
What distinguishes Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) from other related catalysts is the specific combination of:
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The BrettPhos ligand system with its unique pattern of methoxy and isopropyl substituents
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The optimal balance of steric bulk and electronic properties
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Specific solubility characteristics that make it compatible with various reaction conditions
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Potentially distinctive substrate scope and selectivity profiles in certain transformations
Industrial and Research Applications
The applications of Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) extend across various sectors of chemical research and industry.
Pharmaceutical Synthesis
In pharmaceutical development, this catalyst likely plays crucial roles in:
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The construction of complex drug scaffolds requiring carbon-carbon or carbon-heteroatom bond formation
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Late-stage functionalization of advanced intermediates
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Development of more efficient routes to known active pharmaceutical ingredients
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Exploration of novel chemical space in drug discovery programs
Materials Science
In materials science applications, the catalyst may contribute to:
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Synthesis of conjugated polymers for electronic applications
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Development of advanced functional materials
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Preparation of specialized monomers that require cross-coupling steps
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Construction of complex molecular architectures with specific optical, electronic, or mechanical properties
Fine Chemical Production
The catalyst's utility in fine chemical synthesis likely includes:
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Production of specialty chemicals requiring precise control over stereochemistry and regioselectivity
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Development of more sustainable synthetic routes to valuable intermediates
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Enabling transformations that would be challenging or impossible with less advanced catalytic systems
Reaction Mechanisms
The catalytic cycle for reactions employing Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) likely follows pathways similar to those established for related palladium catalysts in cross-coupling reactions.
General Catalytic Cycle
A simplified catalytic cycle for cross-coupling reactions using this catalyst typically involves:
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Activation of the precatalyst through displacement of the methanesulfonate ligand
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Oxidative addition of the aryl halide or pseudohalide substrate to the palladium(0) center
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Transmetalation with an organometallic coupling partner (in Suzuki, Stille, or related reactions) or coordination of an amine or olefin (in Buchwald-Hartwig or Heck reactions)
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Reductive elimination to form the product and regenerate the active catalyst
Distinctive Mechanistic Features
The specific structural features of this catalyst likely influence the mechanism in several ways:
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